4-[(4-methylphenoxy)methyl]-N'-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methylphenoxy)methyl]-N’-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenoxy)methyl]-N’-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-[(4-methylphenoxy)methyl]benzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage (C=N) through the elimination of water.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenoxy)methyl]-N’-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group (NO2) can be reduced to an amine (NH2) under appropriate conditions.
Reduction: The hydrazone linkage (C=N) can be reduced to a hydrazine (NH-NH2) using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenoxy group (O-Ph) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of new functional groups at the phenoxy position.
Scientific Research Applications
4-[(4-methylphenoxy)methyl]-N’-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenoxy)methyl]-N’-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage (C=N) can interact with various enzymes and proteins, potentially inhibiting their activity. The nitro group (NO2) can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylbenzyl)oxy]benzohydrazide
- N’-[(thiophen-2-yl)methylidene]benzohydrazide
- 4-[(4-methoxyphenyl)amino)methyl]-N,N-dimethylaniline
Uniqueness
4-[(4-methylphenoxy)methyl]-N’-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro group and the hydrazone linkage allows for diverse chemical transformations and interactions with biological targets.
This compound’s unique structural features and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[(4-methylphenoxy)methyl]-N-[(Z)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O4/c1-16-5-11-21(12-6-16)29-15-17-7-9-19(10-8-17)22(26)24-23-14-18-3-2-4-20(13-18)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14- |
InChI Key |
MCBABEMNYJSMPC-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.